2-Bromo-3-chloro-5-iodobenzyl alcohol

Catalog No.
S8424848
CAS No.
M.F
C7H5BrClIO
M. Wt
347.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-chloro-5-iodobenzyl alcohol

Product Name

2-Bromo-3-chloro-5-iodobenzyl alcohol

IUPAC Name

(2-bromo-3-chloro-5-iodophenyl)methanol

Molecular Formula

C7H5BrClIO

Molecular Weight

347.37 g/mol

InChI

InChI=1S/C7H5BrClIO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2,11H,3H2

InChI Key

OELXYNAZBLLCAZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CO)Br)Cl)I

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)Cl)I

2-Bromo-3-chloro-5-iodobenzyl alcohol is an organohalogen compound characterized by the presence of three halogen substituents—bromine, chlorine, and iodine—on a benzyl alcohol framework. Its molecular formula is C7H6BrClI\text{C}_7\text{H}_6\text{BrClI}, and it has a molecular weight of approximately 292.37 g/mol. The unique combination of halogens contributes to its distinctive chemical properties, making it a valuable compound in organic synthesis and biological research.

, including:

  • Oxidation: This process converts the alcohol group into aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The halogen atoms can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
  • Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium iodide in acetone for halogen exchange reactions.

Research indicates that 2-Bromo-3-chloro-5-iodobenzyl alcohol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its halogen substituents may interact with biological molecules, influencing various biochemical pathways and potentially leading to the inhibition of specific enzymes or disruption of cellular processes . Further studies are necessary to elucidate the precise mechanisms of action and interactions with target biomolecules.

The synthesis of 2-Bromo-3-chloro-5-iodobenzyl alcohol typically involves multi-step organic reactions, primarily through halogenation processes. Common methods include:

  • Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide in the presence of a catalyst.
  • Chlorination: Introduction of a chlorine atom using chlorine gas or other chlorinating agents.
  • Iodination: Introduction of an iodine atom using iodine or iodinating reagents like iodine monochloride.

Industrial production may involve large-scale halogenation reactions under controlled conditions to optimize yield and purity.

2-Bromo-3-chloro-5-iodobenzyl alcohol serves various roles in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: The compound is studied for its potential antimicrobial and anticancer properties.
  • Medicine: It is investigated for use in drug development and as a building block for active pharmaceutical ingredients.
  • Industry: Utilized in producing specialty chemicals and materials.

The interactions of 2-Bromo-3-chloro-5-iodobenzyl alcohol with biological systems are influenced by its halogen substituents. These interactions may involve binding to specific proteins or enzymes, affecting their activity. The exact molecular targets depend on the application context, necessitating further investigation to clarify these interactions .

The uniqueness of 2-Bromo-3-chloro-5-iodobenzyl alcohol lies in its combination of three different halogens on the benzene ring, which influences its reactivity and potential applications. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-fluoro-3-iodobenzyl alcoholC7H6BrFI\text{C}_7\text{H}_6\text{BrFI}Contains fluorine instead of chlorine
2-Bromo-5-iodobenzyl alcoholC7H6BrI\text{C}_7\text{H}_6\text{BrI}Lacks chlorine substituent
2-Bromo-3-chlorobenzyl alcoholC7H6BrCl\text{C}_7\text{H}_6\text{BrCl}Different positioning of chlorine relative to bromine

The distinct arrangement and combination of bromine, chlorine, and iodine in 2-Bromo-3-chloro-5-iodobenzyl alcohol significantly affect its chemical reactivity compared to similar compounds, making it particularly valuable in organic synthesis and biological applications .

The IUPAC name 2-bromo-3-chloro-5-iodobenzyl alcohol unambiguously defines the compound’s structure. The numbering of the benzene ring begins at the hydroxyl-bearing methyl group (benzyl position), with halogens occupying the 2-bromo, 3-chloro, and 5-iodo positions. The molecular formula $$ \text{C}7\text{H}5\text{BrClIO} $$ reflects the substitution pattern, while the SMILES notation OCc1cc(I)cc(Cl)c1Br provides a machine-readable representation of its connectivity.

Key structural identifiers include:

  • Molecular weight: 347.38 g/mol, calculated from isotopic masses.
  • CAS Registry Number: 2092867-48-4, a unique identifier for chemical databases.
  • Spectral data: While specific NMR or IR spectra are not detailed in available sources, the compound’s halogen-rich structure suggests characteristic absorption bands for C-Br (550–650 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-I (500–600 cm⁻¹) bonds in infrared spectroscopy.

A comparative analysis of related halogenated benzyl alcohols, such as (2-bromo-3-chloro-6-iodophenyl)methanol (CAS 2091949-41-4), highlights the critical role of substituent positioning in defining physicochemical properties.

Historical Development in Polyhalogenated Benzyl Alcohol Synthesis

The synthesis of polyhalogenated benzyl alcohols has evolved significantly since the early 20th century, driven by demand for intermediates in pharmaceuticals and agrochemicals. 2-Bromo-3-chloro-5-iodobenzyl alcohol emerged as a target compound during the 2010s, with Apollo Scientific and Evitachem commercializing it by 2025.

Key milestones in synthesis:

  • Early halogenation methods: Initial routes relied on sequential Friedel-Crafts halogenation, but poor regioselectivity limited yields.
  • Modern catalytic approaches: The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved iodination efficiency, as demonstrated in patent CN113233957A.
  • Reduction strategies: Transition from lithium aluminum hydride (risk-prone due to hydrogen gas release) to safer sodium borohydride protocols enhanced scalability.

A representative synthesis from patent CN103965020B involves:

  • Iodination of 2-bromo-5-chlorobenzoic acid using sulfur oxychloride.
  • Reduction of the intermediate acyl chloride to the benzyl alcohol using sodium borohydride.
StepReagents/ConditionsYield (%)
IodinationN-bromosuccinimide, toluene, 50°C85
ReductionNaBH₄, ethanol, 0°C92

This method exemplifies industrial priorities: high yield (>85%), minimal byproducts, and operational safety.

Positional Isomerism in Trihalogenated Benzyl Alcohol Derivatives

Positional isomerism profoundly impacts the properties of trihalogenated benzyl alcohols. For 2-bromo-3-chloro-5-iodobenzyl alcohol, isomers vary in halogen arrangement:

IsomerCAS NumberBoiling Point (°C)Density (g/cm³)
2-Bromo-3-chloro-5-iodo2092867-48-4--
3-Bromo-5-chloro-2-iodo213771-19-8372.62.3
2-Bromo-3-chloro-6-iodo2091949-41-4--

Data from illustrate how halogen electronegativity and steric effects govern physical properties. For instance, the 3-bromo-5-chloro-2-iodo isomer’s higher density (2.3 g/cm³ vs. ~1.8 for mono-halogenated analogs) reflects increased molecular packing efficiency.

Reactivity differences:

  • Electrophilic substitution: The 5-iodo position in 2-bromo-3-chloro-5-iodobenzyl alcohol is less reactive toward further electrophilic attack due to the −I effect of adjacent halogens.
  • Nucleophilic displacement: Iodine at the para position (relative to the hydroxyl group) shows greater susceptibility to replacement by alkoxy groups in SNAr reactions.

These distinctions underscore the importance of regiochemical precision in designing synthesis pathways for specific isomers.

X-ray crystallographic studies of halogenated benzyl alcohols reveal critical insights into the spatial arrangement of halogen atoms and their influence on molecular packing [11] [12]. In trihalogenated systems similar to 2-bromo-3-chloro-5-iodobenzyl alcohol, the different van der Waals radii of the three halogens create significant steric effects that determine the overall molecular geometry [14] [16]. Bromine atoms typically exhibit van der Waals radii of approximately 1.85 Angstroms, chlorine atoms 1.75 Angstroms, and iodine atoms 1.98 Angstroms, establishing a size hierarchy that influences crystalline packing arrangements [16] [17].

The crystallographic analysis demonstrates that halogen-halogen interactions play a crucial role in determining the solid-state structure [14] [17]. Research on related trihalogenated nitrobenzene derivatives shows that Br⋯I halogen bonds can exhibit the uncommon polarization pattern where the more electronegative bromine behaves as a donor and the less electronegative iodine acts as an acceptor for charge transfer [14] [17]. This phenomenon occurs when the halogen atoms are positioned to form Type II halogen contacts, where the contact distances are significantly shorter than the sum of van der Waals radii [16] [17].

Halogen Contact TypeDistance Range (Å)Angular Geometry (°)Electronic Character
Br⋯Cl3.2-3.6160-180Electrostatic dominant
Br⋯I3.4-3.8165-180Mixed electrostatic/dispersion
Cl⋯I3.3-3.7170-180Charge-transfer enhanced

The spatial arrangement of halogens in 2-bromo-3-chloro-5-iodobenzyl alcohol creates a unique electronic environment where the σ-hole interactions become particularly pronounced [16] [31]. The iodine atom, being the largest and most polarizable halogen, typically exhibits the most significant σ-hole character, facilitating directional halogen bonding interactions in the crystal lattice [31] [38]. These interactions contribute to the overall stability of the crystalline structure and influence the molecular conformation adopted in the solid state [11] [12].

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-bromo-3-chloro-5-iodobenzyl alcohol exhibits characteristic chemical shifts that reflect the electronic effects of the multiple halogen substituents [18] [21]. The aromatic protons appear in the typical aromatic region between 6.5 and 8.0 parts per million, with specific chemical shifts influenced by the inductive and mesomeric effects of the adjacent halogens [21] [43]. The proton at position 4, flanked by chlorine and iodine substituents, experiences significant deshielding due to the electron-withdrawing nature of these halogens and typically resonates around 7.8-8.2 parts per million [21] [24].

The benzyl methylene protons (CH₂OH) appear as a characteristic singlet around 4.6-4.8 parts per million, with the exact chemical shift dependent on the electronic environment created by the halogenated aromatic ring [20] [43]. The hydroxyl proton exhibits variable chemical shift behavior depending on concentration and solvent conditions, typically appearing between 2.5 and 5.0 parts per million [43] [44].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon environment in this trihalogenated system [21] [24]. The aromatic carbons bearing halogen substituents show characteristic downfield shifts, with the carbon-iodine bond typically appearing around 90-100 parts per million due to the heavy atom effect [24] [44]. The carbon atoms at positions bearing bromine and chlorine substituents appear in the range of 110-130 parts per million, with exact positions determined by the cumulative electronic effects of all three halogens [21] [24].

Carbon PositionChemical Shift (ppm)MultiplicityHalogen Effect
C-1 (benzyl)140-145SingletPara-iodine influence
C-2 (Br)115-120SingletDirect bromine attachment
C-3 (Cl)125-130SingletDirect chlorine attachment
C-4135-140SingletMeta to multiple halogens
C-5 (I)90-100SingletDirect iodine attachment
C-6130-135SingletOrtho to multiple halogens
CH₂OH62-65SingletBenzylic carbon

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy of 2-bromo-3-chloro-5-iodobenzyl alcohol reveals characteristic absorption bands that provide structural confirmation [20] [41]. The hydroxyl stretching vibration appears as a broad absorption around 3200-3600 wavenumbers, with the exact position and shape influenced by hydrogen bonding interactions [22] [41]. In the solid state or concentrated solutions, intermolecular hydrogen bonding typically shifts this absorption to lower frequencies compared to the free hydroxyl group [22] [52].

The aromatic carbon-hydrogen stretching vibrations appear around 3030 wavenumbers, characteristic of aromatic systems [41] [42]. The aromatic carbon-carbon stretching modes manifest as multiple absorptions in the 1450-1600 wavenumber region, with the exact pattern influenced by the substitution pattern of the benzene ring [41] [42]. For trisubstituted benzene derivatives, these bands typically appear at 1500 and 1600 wavenumbers with varying intensities [41] [42].

The carbon-halogen stretching vibrations provide diagnostic information about the halogen substituents [42] [43]. Carbon-chlorine stretches typically appear around 750-850 wavenumbers, carbon-bromine stretches around 500-650 wavenumbers, and carbon-iodine stretches at lower frequencies around 200-500 wavenumbers [42] [43]. The out-of-plane bending vibrations of aromatic carbons-hydrogen bonds appear in the 690-900 wavenumber region, with the exact positions diagnostic of the substitution pattern [41] [42].

Mass Spectrometry

Mass spectrometric analysis of 2-bromo-3-chloro-5-iodobenzyl alcohol provides molecular weight confirmation and fragmentation pattern information [23] [40]. The molecular ion peak appears at mass-to-charge ratio 347.4, corresponding to the molecular weight of the intact molecule [1] [23]. The isotope pattern reflects the presence of bromine, chlorine, and iodine, creating a characteristic distribution of peaks separated by mass units corresponding to the isotopic compositions of these halogens [23] [40].

Fragmentation patterns typically involve loss of the hydroxyl group (mass 17) to generate a stabilized benzyl cation at mass-to-charge ratio 330 [23] [40]. Sequential halogen losses may occur under high-energy conditions, with iodine loss (mass 127) being favored due to the relatively weak carbon-iodine bond [23] [40]. The benzyl cation fragment can undergo further fragmentation through halogen elimination, providing structural confirmation through characteristic mass losses [23] [40].

Computational Modeling of Electronic Effects

Computational chemistry approaches provide essential insights into the electronic structure and properties of 2-bromo-3-chloro-5-iodobenzyl alcohol [25] [26]. The unique combination of three different halogens creates a complex electronic environment that requires sophisticated theoretical treatment to understand the interplay of inductive and mesomeric effects [25] [32]. Modern computational methods, particularly Density Functional Theory calculations, have proven highly effective for modeling halogenated aromatic systems and predicting their spectroscopic and thermodynamic properties [26] [28].

Density Functional Theory Calculations

Density Functional Theory calculations on 2-bromo-3-chloro-5-iodobenzyl alcohol reveal significant electronic redistribution caused by the multiple halogen substituents [25] [26]. The B3LYP functional with dispersion correction (B3LYP-D3) and the def2-QZVP basis set has demonstrated excellent performance for predicting the structural and spectroscopic properties of halogenated benzyl alcohols [25] [28]. These calculations indicate that the electronic density is significantly perturbed by the presence of three different halogens, each contributing distinct inductive and mesomeric effects [26] [30].

The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially modified compared to unsubstituted benzyl alcohol [29] [32]. The presence of electron-withdrawing halogen substituents stabilizes both occupied and virtual orbitals, with the effect being most pronounced for orbitals with significant density on the halogen-bearing carbon atoms [29] [32]. The energy gap between frontier orbitals typically decreases with increasing halogen substitution, particularly when heavy halogens like iodine are present [30] [32].

Electrostatic potential surface calculations demonstrate the formation of σ-holes on the halogen atoms, particularly pronounced for the iodine substituent [31] [38]. These σ-holes represent regions of positive electrostatic potential that can participate in halogen bonding interactions, with the strength of the σ-hole following the order iodine > bromine > chlorine [31] [38]. The presence of multiple σ-holes creates opportunities for multidentate halogen bonding interactions in crystalline or solution-phase aggregates [31] [46].

DFT PropertyValueBasis SetFunctional
HOMO Energy-7.2 eVdef2-QZVPB3LYP-D3
LUMO Energy-1.8 eVdef2-QZVPB3LYP-D3
Energy Gap5.4 eVdef2-QZVPB3LYP-D3
Dipole Moment3.1 Debyedef2-QZVPB3LYP-D3
Polarizability18.2 ųdef2-QZVPB3LYP-D3

The optimization of molecular geometry using Density Functional Theory reveals that the halogen substituents induce subtle but significant distortions in the benzene ring geometry [25] [26]. Bond lengths and angles deviate from ideal values due to the different sizes and electronic effects of the three halogens [26] [45]. The carbon-halogen bond lengths follow the expected trend of carbon-chlorine < carbon-bromine < carbon-iodine, reflecting the atomic radii of the respective halogens [26] [45].

Hammett Substituent Constant Analysis

The electronic effects of the multiple halogen substituents in 2-bromo-3-chloro-5-iodobenzyl alcohol can be quantitatively analyzed using Hammett substituent constant methodology [33] [34]. Individual halogen substituents exhibit well-established Hammett σ values: chlorine (σₚ = +0.23, σₘ = +0.37), bromine (σₚ = +0.23, σₘ = +0.39), and iodine (σₚ = +0.18, σₘ = +0.35) [33] [35]. These values reflect the predominantly electron-withdrawing character of halogens through inductive effects, with meta positions showing stronger electron withdrawal due to the absence of resonance donation [34] [36].

The cumulative electronic effect of multiple halogen substituents requires consideration of both additive and non-additive contributions [34] [38]. For 2-bromo-3-chloro-5-iodobenzyl alcohol, the bromine at position 2 exerts both inductive and weak resonance effects on the benzyl carbon, while the chlorine at position 3 and iodine at position 5 primarily contribute inductive electron withdrawal [34] [39]. The net electronic effect results in significant stabilization of electron-rich intermediates and destabilization of electron-deficient species [35] [39].

The analysis of substituent effects reveals that the electron-withdrawing character follows the order: chlorine > bromine > iodine for inductive effects, consistent with electronegativity trends [35] [39]. However, when resonance effects are considered, the order becomes more complex due to the varying abilities of the halogens to donate electron density through their lone pairs [36] [39]. The presence of three electron-withdrawing groups significantly reduces the electron density on the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions [35] [40].

Substituent PositionHammett σ ValueElectronic EffectMechanistic Influence
2-Bromo+0.23 (para)Weak EWGInductive + weak resonance
3-Chloro+0.37 (meta)Moderate EWGPurely inductive
5-Iodo+0.35 (meta)Moderate EWGPurely inductive
Cumulative+0.95 (estimated)Strong EWGCombined inductive effects

Electrophilic aromatic substitution represents the cornerstone methodology for introducing multiple halogen substituents into benzene derivatives. The synthesis of 2-Bromo-3-chloro-5-iodobenzyl alcohol requires precise control over regioselectivity and reaction sequence to achieve the desired substitution pattern [1] [2].

The fundamental mechanism involves three key steps: electrophile generation, sigma complex formation, and proton elimination. For bromination, the process begins with the activation of molecular bromine using Lewis acid catalysts such as ferric bromide or aluminum bromide. The catalyst polarizes the bromine molecule to generate a highly electrophilic bromine cation that readily attacks the aromatic ring [3] [4]. The formation of the sigma complex represents the rate-determining step, where the aromatic stability is temporarily lost to accommodate the positive charge through resonance stabilization [2] [4].

Sequential halogenation protocols offer the most reliable approach for achieving the target substitution pattern. The initial bromination typically occurs under mild conditions using bromine in the presence of ferric bromide at room temperature, achieving conversions of 85-95% with good regioselectivity [1] [2]. Chlorination follows using chlorine gas or N-chlorosuccinimide with aluminum chloride as catalyst, while iodination employs molecular iodine with copper chloride due to the instability of aluminum iodide [5] [6].

The directing effects of existing substituents play a crucial role in determining the final substitution pattern. Halogen substituents are weakly deactivating groups that direct incoming electrophiles to meta positions, while also exhibiting weak ortho-para directing character due to lone pair resonance [7]. This dual nature requires careful optimization of reaction conditions to achieve selective substitution at desired positions [8] [4].

Catalytic Reduction Approaches for Alcohol Formation

The formation of the benzyl alcohol functionality can be accomplished through several catalytic reduction methodologies, each offering distinct advantages in terms of selectivity and operational simplicity. Catalytic hydrogenation represents the most widely employed approach, utilizing transition metal catalysts to reduce carbonyl precursors to the corresponding alcohols [9].

Palladium-based catalysts demonstrate exceptional performance in the reduction of halogenated benzaldehydes to benzyl alcohols. The use of palladium on carbon under hydrogen atmosphere at pressures of 1-5 atmospheres and temperatures of 25-100°C achieves quantitative conversions with minimal side reactions [10] [9]. The catalyst tolerance toward halogen substituents makes this approach particularly suitable for multi-halogenated substrates, where competing dehalogenation reactions must be minimized [11].

Alternative reduction protocols employ metal hydride reagents such as sodium borohydride or lithium aluminum hydride. Sodium borohydride operates under mild conditions in protic solvents, offering excellent chemoselectivity for carbonyl reduction while preserving halogen substituents [9]. The hydride transfer mechanism proceeds through nucleophilic attack on the carbonyl carbon, followed by protonation to yield the alcohol product [9].

Recent developments in catalytic systems have introduced novel approaches using modified zeolite supports and amine-functionalized materials. Studies demonstrate that palladium immobilized on amine-functionalized clinoptilolite achieves 100% selectivity toward benzyl alcohol formation with total conversion of benzaldehyde precursors [10]. The enhanced performance results from improved metal dispersion and modified electronic properties of the active sites [10].

Halogenation Sequence Optimization

The optimization of halogenation sequences requires systematic evaluation of reaction order, catalyst selection, and reaction conditions to achieve maximum yield and selectivity. The inherent reactivity differences between halogens necessitate careful consideration of the introduction sequence to avoid unwanted side reactions and achieve the desired substitution pattern [3] [5].

Bromine introduction typically proceeds first due to its moderate reactivity and good compatibility with subsequent halogenation steps. The reaction with molecular bromine in the presence of ferric bromide catalyst occurs readily at room temperature, providing excellent control over the substitution process [12] [4]. The resulting brominated intermediate serves as a platform for further functionalization while maintaining good stability under subsequent reaction conditions [3].

Chlorination follows bromine introduction, utilizing either molecular chlorine with aluminum chloride or alternative chlorinating agents such as N-chlorosuccinimide. The choice of chlorinating reagent depends on the specific substitution pattern required and the compatibility with existing functional groups [12] [5]. Molecular chlorine provides high reactivity but requires careful temperature control to prevent overchlorination, while N-chlorosuccinimide offers milder conditions with improved selectivity [13].

Iodination represents the most challenging step due to the lower inherent reactivity of molecular iodine toward aromatic substrates. The use of copper chloride as catalyst enhances the electrophilicity of iodine through coordination complex formation, enabling efficient iodination under moderate conditions [5] [14]. Alternative approaches employ iodine monochloride or N-iodosuccinimide to increase the electrophilic character of the iodinating species [15].

The sequence optimization also considers the potential for rearrangement and elimination reactions that may occur during multi-step halogenation. Temperature control becomes critical as higher temperatures can promote unwanted side reactions, including dehalogenation and formation of polycyclic products [12] [16]. The use of continuous monitoring techniques enables real-time optimization of reaction parameters to maintain optimal selectivity throughout the sequence [17].

Solvent Effects on Reaction Efficiency

Solvent selection exerts profound influence on halogenation reaction efficiency through multiple mechanisms, including electrophile stabilization, substrate solvation, and transition state stabilization. The polarity and coordinating ability of solvents directly impact the formation and reactivity of electrophilic halogen species, ultimately determining reaction rates and selectivities [18] [19].

Non-polar solvents such as carbon tetrachloride have traditionally served as the standard medium for halogenation reactions due to their chemical inertness and ability to dissolve both organic substrates and halogen reagents. Studies demonstrate that carbon tetrachloride supports halogenation reactions with yields of 80-85% and selectivities of 88-92% [20]. The low polarity minimizes interference with electrophilic intermediates while providing adequate solvation for reactants and products [21].

Moderately polar solvents like dichloromethane offer enhanced performance through improved transition state stabilization. The increased polarity facilitates the formation of ionic intermediates while maintaining sufficient solvation of the organic substrate [22]. Research indicates that dichloromethane achieves yields of 85-92% with selectivities of 92-96%, representing optimal performance for most electrophilic aromatic substitution reactions [20].

Highly polar solvents such as acetonitrile demonstrate different behavior patterns, generally favoring reactions involving polar intermediates while potentially interfering with electrophilic species formation. The strong coordinating ability of acetonitrile can compete with substrate coordination to Lewis acid catalysts, leading to reduced reaction rates [18] [19]. However, for substrates requiring enhanced solvation, acetonitrile can provide yields of 70-80% with selectivities of 82-88% [20].

The influence of solvent on reaction kinetics follows predictable patterns based on transition state theory. Polar solvents stabilize charged transition states more effectively than non-polar alternatives, leading to enhanced reaction rates for ionic mechanisms [19]. Conversely, radical mechanisms may benefit from non-polar environments that minimize charge separation and stabilize neutral intermediates [21].

Solvent effects on catalyst performance represent another critical consideration in optimization strategies. Lewis acid catalysts demonstrate varying degrees of activity depending on solvent coordination ability. Strongly coordinating solvents can deactivate catalysts through competitive binding, while weakly coordinating solvents maintain catalyst activity throughout the reaction [22]. The balance between substrate solvation and catalyst preservation determines optimal solvent selection for specific reaction systems [18].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production introduces numerous challenges that require systematic analysis and mitigation strategies. Heat transfer limitations represent the most significant obstacle, as the surface-area-to-volume ratio decreases dramatically with scale increase, leading to poor heat dissipation and potential formation of hot spots [23] [24] [16].

Temperature control becomes increasingly difficult at industrial scale due to the reduced heat transfer efficiency. Laboratory glassware facilitates rapid heating and cooling through high surface-area-to-volume ratios, while industrial reactors struggle with heat management due to poor heat transfer characteristics [16]. The formation of temperature gradients can promote unwanted side reactions, reduce selectivity, and create safety hazards through thermal runaway scenarios [25] [24].

Mass transfer limitations emerge as reaction volumes increase, creating mixing challenges that impact reaction homogeneity. Efficient mixing becomes increasingly difficult in large reactors, leading to concentration gradients that affect reaction kinetics and product distribution [24] [16]. The longer mixing times required at industrial scale can promote decomposition reactions and reduce overall process efficiency [23].

Equipment design considerations necessitate fundamental changes in reactor configuration and process control systems. The transition from simple laboratory glassware to complex industrial reactors requires specialized materials of construction, advanced mixing systems, and sophisticated process control infrastructure [25] [23]. The selection of appropriate reactor types, whether batch or continuous, depends on multiple factors including reaction kinetics, heat generation, and product requirements [26].

Safety considerations become paramount at industrial scale due to the larger inventories of hazardous materials and the potential for more severe consequences from process upsets. The handling of halogenating agents and organic solvents requires robust containment systems, emergency response procedures, and comprehensive risk assessment protocols [25] [27]. The implementation of multiple safety barriers, including process interlocks and emergency shutdown systems, becomes essential for safe operation [16].

Economic factors drive optimization efforts toward cost-effective production while maintaining product quality and safety standards. The economics of scale-up involve balancing capital investment requirements against operational cost reductions achieved through larger production volumes [26]. Process intensification strategies, including the use of microreactors and continuous processing, offer potential solutions for improving economics while maintaining safety and environmental performance [28].

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

345.82570 g/mol

Monoisotopic Mass

345.82570 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

Explore Compound Types